molecular formula C26H21N3O4S B2696319 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 892419-98-6

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2696319
CAS No.: 892419-98-6
M. Wt: 471.53
InChI Key: FKWVOYAKPUPGQZ-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound It is a member of the benzofuro[3,2-d]pyrimidine class, characterized by a fused ring structure involving benzofuran and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can be achieved through multistep organic synthesis, starting from readily available precursors. Common synthetic routes may involve:

  • Formation of the Benzofuro[3,2-d]pyrimidine Core::
    • Initial cyclization reactions to construct the benzofuran and pyrimidine rings.

    • Use of specific catalysts or reagents to facilitate ring closure.

  • Introduction of the Benzyl Group::
    • Benzylation of intermediates using benzyl halides and strong bases.

    • Ensuring controlled conditions to achieve regioselectivity.

  • Attachment of the Methylthio Substituent::
    • Incorporation of the methylthio group through thiol-ene reactions or direct substitution.

  • Final Acetamide Formation::
    • Acylation reactions to attach the N-(3-(methylthio)phenyl)acetamide moiety.

    • Optimization of temperature and solvent conditions to maximize yield.

Industrial Production Methods: For large-scale production, industry may utilize more efficient and scalable methods, potentially involving:

  • Flow Chemistry::
    • Continuous flow reactors for improved reaction control and consistency.

  • Microwave-Assisted Synthesis::
    • Use of microwave irradiation to enhance reaction rates and reduce processing time.

Chemical Reactions Analysis

Types of Reactions: 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation::
    • Oxidative cleavage of the methylthio group.

  • Reduction::
    • Reduction of carbonyl groups to alcohols.

  • Substitution::
    • Nucleophilic or electrophilic substitution at aromatic sites.

Common Reagents and Conditions:
  • Oxidation::
    • Reagents like potassium permanganate or chromium trioxide.

    • Conditions often involve acidic or basic media.

  • Reduction::
    • Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    • Mild conditions to prevent over-reduction.

  • Substitution::
    • Electrophiles or nucleophiles depending on the reaction site.

    • Solvents like ethanol or dichloromethane to facilitate the reactions.

Major Products:
  • Oxidation::
    • Sulfone or sulfoxide derivatives.

  • Reduction::
    • Hydroxy derivatives.

  • Substitution::
    • Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:
  • Catalysts::
    • Serving as ligands for catalysis in organic synthesis.

  • Intermediates::
    • Used in the preparation of more complex molecules.

Biology:
  • Enzyme Inhibition::
    • Potential inhibitor of specific enzymes due to its structural features.

  • Protein Interaction Studies::
    • Use in binding assays to study protein-ligand interactions.

Medicine:
  • Pharmacological Research::
    • Evaluation as a potential therapeutic agent.

  • Drug Design::
    • Structural modifications for improved efficacy and specificity.

Industry:
  • Material Science::
    • Applications in the development of novel materials.

  • Chemical Engineering::
    • Use in process optimization and reaction mechanisms.

Mechanism of Action

The mechanism of action for 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide often involves:

Molecular Targets:
  • Enzymes::
    • Specific enzyme targets based on its inhibitory activity.

  • Receptors::
    • Potential binding to certain cellular receptors.

Pathways Involved:
  • Signal Transduction::
    • Modulation of signaling pathways by interacting with proteins or enzymes.

  • Gene Expression::
    • Influence on gene expression profiles in biological systems.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(3-benzyl-2,4-dioxobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide:
  • N-(3-(methylthio)phenyl)-2-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl acetate:
Unique Features:
  • Enhanced Biological Activity::
    • Unique combination of functional groups enhancing biological activity.

  • Versatile Reactivity::
    • Diverse reactivity patterns making it suitable for various applications.

This article gives a comprehensive overview of 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide, covering its synthesis, reactions, applications, and more. Any more details you'd like to dive into?

Properties

CAS No.

892419-98-6

Molecular Formula

C26H21N3O4S

Molecular Weight

471.53

IUPAC Name

2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C26H21N3O4S/c1-34-19-11-7-10-18(14-19)27-22(30)16-28-23-20-12-5-6-13-21(20)33-24(23)25(31)29(26(28)32)15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,27,30)

InChI Key

FKWVOYAKPUPGQZ-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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